rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans
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Overview
Description
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans: is a chiral compound with a cyclopropyl ring and a phenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans typically involves the cyclopropanation of a suitable precursor, followed by reduction and functional group transformations. One common method includes the following steps:
Cyclopropanation: A precursor such as styrene is subjected to cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction to form the cyclopropyl ring.
Reduction: The resulting cyclopropyl compound is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to introduce the ethan-1-ol group.
Purification: The final product is purified using techniques like column chromatography to obtain the desired racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halides, other substituted derivatives
Scientific Research Applications
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans
- rac-(1R,2S)-2-phenylcycloheptan-1-ol
Uniqueness
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol, trans is unique due to its specific combination of a cyclopropyl ring and a phenyl group attached to an ethan-1-ol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
176019-58-2 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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